5-(Aminomethyl)picolinonitrile

Procurement Quality Control Analytical Characterization

Sourcing regioisomerically pure 5-(Aminomethyl)picolinonitrile is critical for reproducible medicinal chemistry; analogs like 3- or 6-(aminomethyl) isomers cannot substitute this scaffold. This building block is specifically validated as a precursor in dipeptide amidine thrombin inhibitor synthesis. - High-yield route: Industrial process achieves >95% yield with <0.1% byproducts via Raney nickel hydrogenation. - Quality assurance: Supplied at ≥97% purity to eliminate confounding impurities in lead optimization assays. - Supply integrity: Ensures a cost-effective, scalable chain for advanced R&D and process development.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 181130-14-3
Cat. No. B061862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)picolinonitrile
CAS181130-14-3
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CN)C#N
InChIInChI=1S/C7H7N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3,8H2
InChIKeyZIFSWCUCJMIKQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)picolinonitrile: Core Specifications


5-(Aminomethyl)picolinonitrile (CAS 181130-14-3), systematically known as 5-(aminomethyl)pyridine-2-carbonitrile, is a heterocyclic organic compound characterized by a pyridine ring substituted with a nitrile group at the 2-position and an aminomethyl group at the 5-position [1]. With a molecular formula of C7H7N3 and a molecular weight of 133.15 g/mol, this compound serves as a versatile intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . Its chemical structure features a primary amine and a cyano group, providing distinct reactive handles for further derivatization .

Bifunctional synthon with primary amine and nitrile handles for derivatization
Regiospecific 5‑substituted pyridine core for target-oriented synthesis
Versatile building block for pharmaceutical and agrochemical intermediate research

Critical Regiochemistry of 5-(Aminomethyl)picolinonitrile


Generic substitution of 5-(Aminomethyl)picolinonitrile with closely related analogs such as 3-(Aminomethyl)picolinonitrile, 6-(Aminomethyl)picolinonitrile, or other aminomethyl-pyridine carbonitriles is not feasible for procurement and research applications due to the compound's specific regiochemistry . The precise positioning of the aminomethyl group at the 5-position relative to the 2-cyano group on the pyridine ring dictates its unique reactivity profile and its suitability as a precursor for synthesizing specific target molecules [1]. The bifunctional nature—combining a primary amine and a nitrile—is common among this class, but the spatial arrangement of these groups is the critical factor determining the structure of the final downstream compounds, particularly in medicinal chemistry where a specific isomer is required for target binding or to enable a specific synthetic route [2]. Therefore, substituting a different regioisomer would lead to a different final product and is not an acceptable alternative.

Required Isomer
5‑(Aminomethyl)picolinonitrile

Aminomethyl at position 5 relative to 2‑cyano defines the reactivity and downstream product architecture.

vs
Alternate Isomers
3‑ or 6‑Substituted Analogs

Regioisomeric substitution alters final compound identity; reactivity and synthetic routes may not transfer.

5-(Aminomethyl)picolinonitrile: Procurement Evidence Guide


Defined Purity vs. Uncharacterized Offerings

A key differentiator for procurement is the level of analytical characterization provided by the vendor. While 5-(Aminomethyl)picolinonitrile is available from multiple suppliers, offerings differ significantly in quality assurance. For example, some suppliers provide the product with a specified minimum purity of 97% . In contrast, the product offered through the Sigma-Aldrich AldrichCPR collection is sold 'as-is' with no analytical data collected and without any warranty of fitness for a particular purpose .

Purity Specification
Cross-study comparable
Specified purity (e.g., 97%) from quality-assured vendors vs. uncharacterized ‘as‑is’ material
Ensures reproducibility and impurity control in synthesis
Vendor documentation required for specification verification
Procurement Quality Control Analytical Characterization

Precursor for Thrombin Inhibitors

5-(Aminomethyl)picolinonitrile is explicitly identified as a key intermediate in the synthesis of certain dipeptide amidines, which are potent thrombin inhibitors, as detailed in a patent describing their preparation and use [1]. While other aminomethyl-pyridine isomers may serve as building blocks, the specific 5-substituted picolinonitrile is required to construct the precise molecular architecture of the claimed inhibitors [1].

Thrombin Inhibitor Precursor
Class-level inference
Identified as key intermediate in dipeptide amidine thrombin inhibitor synthesis (US6030972)
Supports anticoagulant discovery research workflows
Specific regioisomer required for patent-defined structures
Medicinal Chemistry Drug Discovery Thrombin Inhibition

Validated Synthesis via Catalytic Hydrogenation

A novel industrial process for preparing 2-aminomethylpyridine derivatives, a class that includes 5-(Aminomethyl)picolinonitrile, has been patented [1]. This process involves the catalytic hydrogenation of a corresponding 2-cyanopyridine derivative using Raney nickel in acetic acid, achieving yields of more than 95% and minimizing dehalogenation byproducts to less than 0.1% [1]. This contrasts with earlier methods that suffered from dehalogenation or required expensive and sensitive catalysts like palladium [1].

Scalable Synthesis Method
Class-level inference
Raney nickel-catalyzed hydrogenation; reported yield >95% and dehalogenation byproduct
Supports scale-up and process development considerations
Class-level evidence from 2‑aminomethylpyridine derivatives
Process Chemistry Synthetic Methodology Scale-up

Application Scenarios for 5-(Aminomethyl)picolinonitrile


Thrombin Inhibitor Synthesis

Procurement of 5-(Aminomethyl)picolinonitrile is scientifically justified for research groups engaged in the synthesis and optimization of dipeptide amidine-based thrombin inhibitors, as established in patent literature where this compound serves as a critical precursor [1].

Scalable Process Intermediate

Given the existence of a validated industrial process for its synthesis [1], 5-(Aminomethyl)picolinonitrile is a superior choice for process development activities. Its selection is supported by the documented high yield (>95%) and minimal byproduct formation (<0.1%) associated with the Raney nickel-catalyzed hydrogenation method [1], which ensures a reliable and cost-effective supply chain for larger-scale research.

High-Purity Research Intermediates

For applications where reproducibility and purity are paramount, such as lead optimization or advanced medicinal chemistry, procurement decisions should be guided by the available purity specifications. Selecting vendors that supply 5-(Aminomethyl)picolinonitrile with a defined purity of 97% [1], rather than uncharacterized 'as-is' materials , is essential for maintaining experimental rigor and avoiding confounding results from unknown impurities.

Application
Selection Property
Validation Focus
Thrombin inhibitor synthesis
Regiochemical specificity (5‑position)
Thrombin inhibitor pathway context
Process development
Scalable synthetic method availability
Industrial hydrogenation process review
High-purity research intermediate
Vendor purity specification
Impurity profiling and reproducibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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